molecular formula C8H7BrO B1265738 2'-Bromoacetophenone CAS No. 2142-69-0

2'-Bromoacetophenone

Cat. No.: B1265738
CAS No.: 2142-69-0
M. Wt: 199.04 g/mol
InChI Key: PIMNFNXBTGPCIL-UHFFFAOYSA-N
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Description

It is a highly toxic and corrosive substance with a sharp odor, often used as an intermediate in organic synthesis and pharmaceuticals . This compound is known for its versatility in various chemical reactions and its role as a precursor in the synthesis of numerous organic compounds.

Mechanism of Action

Target of Action

2’-Bromoacetophenone is a biochemical reagent that interacts with various targets in organic synthesis . It has been used in the formation of phenacyl derivatives and in the synthesis of novel series of non-condensed 5,5-bicycles .

Mode of Action

The compound undergoes an enantioselective addition reaction with phenylacetylene, catalyzed by chiral camphorsulfonamide . It also reacts with aliphatic primary amines in the presence of a palladium catalyst to afford 3-methyleneisoindolin-1-ones .

Biochemical Pathways

It’s known that the compound plays a significant role in the α-bromination reaction of carbonyl compounds, a crucial aspect of organic chemistry . The bromination of various acetophenone derivatives was investigated using pyridine hydrobromide perbromide as the brominating agent .

Pharmacokinetics

A sensitive liquid chromatography-tandem mass spectrometric method has been established for the quantitative determination of seven short-chain fatty acids in plasma and feces, using 2’-bromoacetophenone as the derivatization reagent .

Result of Action

The result of 2’-Bromoacetophenone’s action is the formation of various organic compounds. For instance, it reacts with aliphatic primary amines to produce 3-methyleneisoindolin-1-ones . It also participates in the synthesis of novel series of non-condensed 5,5-bicycles .

Action Environment

2’-Bromoacetophenone reacts slowly with moisture to form HBr . Contact with metals should be avoided as mild corrosion occurs . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, moisture, and the presence of other chemical agents .

Biochemical Analysis

Biochemical Properties

2’-Bromoacetophenone plays a significant role in biochemical reactions, particularly in the derivatization of organic acids to form phenacyl derivatives . It interacts with enzymes such as human liver aldehyde dehydrogenase (EC 1.2.1.3) isoenzymes E1 and E2, where it acts as a complete and irreversible inactivator . Additionally, 2’-Bromoacetophenone exhibits inhibitory activity on neutral protein tyrosine phosphatases, indicating its potential role in modulating protein phosphorylation pathways .

Cellular Effects

2’-Bromoacetophenone affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the activity of aldehyde dehydrogenase, leading to alterations in cellular detoxification processes . Furthermore, its interaction with protein tyrosine phosphatases suggests a potential impact on cell signaling pathways that regulate cell growth and differentiation .

Molecular Mechanism

At the molecular level, 2’-Bromoacetophenone exerts its effects through covalent binding interactions with target enzymes. It forms a stable adduct with the active site of aldehyde dehydrogenase, leading to enzyme inactivation . This covalent modification disrupts the enzyme’s catalytic activity, thereby affecting metabolic pathways involving aldehyde detoxification. Additionally, its inhibitory effect on protein tyrosine phosphatases involves binding to the enzyme’s active site, preventing substrate access and subsequent dephosphorylation reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Bromoacetophenone can change over time due to its stability and degradation properties. It is a stable compound under standard storage conditions but can slowly react with moisture to form hydrobromic acid . Long-term exposure to 2’-Bromoacetophenone in in vitro studies has shown sustained enzyme inhibition and potential cytotoxic effects, highlighting the importance of controlled experimental conditions .

Dosage Effects in Animal Models

The effects of 2’-Bromoacetophenone vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity, while higher doses can lead to significant adverse effects, including enzyme inhibition and cellular damage . Studies have shown that high doses of 2’-Bromoacetophenone can cause toxic effects such as liver damage and oxidative stress, emphasizing the need for careful dosage optimization in experimental settings .

Metabolic Pathways

2’-Bromoacetophenone is involved in metabolic pathways related to aldehyde detoxification and protein phosphorylation. It interacts with aldehyde dehydrogenase, leading to the formation of stable enzyme adducts and subsequent inhibition of aldehyde metabolism . Additionally, its inhibitory effect on protein tyrosine phosphatases suggests a role in modulating phosphorylation-dependent signaling pathways .

Transport and Distribution

Within cells and tissues, 2’-Bromoacetophenone is transported and distributed through passive diffusion and interactions with cellular transporters . Its lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in various cellular compartments. The compound’s distribution is influenced by its binding to proteins and other biomolecules, affecting its localization and activity .

Subcellular Localization

2’-Bromoacetophenone localizes to specific subcellular compartments, including the cytoplasm and endoplasmic reticulum . Its activity and function are influenced by its subcellular localization, with potential targeting signals or post-translational modifications directing it to specific organelles. This localization plays a crucial role in its interaction with target enzymes and subsequent biochemical effects .

Chemical Reactions Analysis

Types of Reactions: 2’-Bromoacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2’-Bromoacetophenone is unique due to its specific positioning of the bromine atom, which influences its reactivity and the types of reactions it undergoes. This compound’s versatility in forming various derivatives and its role in multiple scientific applications highlight its significance in organic synthesis and research.

Properties

IUPAC Name

1-(2-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMNFNXBTGPCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175690
Record name 2'-Bromoacetophenone
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Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2142-69-0
Record name 2′-Bromoacetophenone
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Record name 2'-Bromoacetophenone
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Record name 2'-Bromoacetophenone
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Record name 2'-Bromoacetophenone
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Record name 2'-bromoacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2'-Bromoacetophenone?

A1: The molecular formula of this compound is C8H7BrO, and its molecular weight is 199.04 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information about the functional groups, connectivity, and molecular weight of the compound. For instance, IR spectroscopy would reveal the characteristic carbonyl stretch of the acetophenone moiety.

Q3: What are the common synthetic applications of this compound?

A3: this compound is frequently employed as a starting material in the synthesis of diverse heterocyclic compounds. It serves as an electrophilic component in various reactions, including:

  • Hantzsch Synthesis: this compound reacts with thioureas to produce 2-aminothiazoles, which are valuable heterocyclic motifs found in many bioactive molecules. []
  • Synthesis of Thiazoles: this compound readily undergoes cyclization reactions with thiosemicarbazides to afford substituted thiazoles. []
  • Formation of Imidazo[1,2-a]pyridines: this compound participates in palladium-catalyzed three-component reactions with 2-aminopyridines and aryl bromides, leading to the formation of imidazo[1,2-a]pyridines. []
  • Construction of Pyrroles: this compound is a key component in multicomponent reactions with primary amines and ethyl glyoxalate, resulting in the synthesis of polysubstituted pyrroles. []

Q4: How does the bromine substituent in this compound influence its reactivity?

A4: The bromine atom at the 2' position significantly impacts the reactivity of this compound.

  • Participation in Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl substituents. []

Q5: Can you provide an example of a reaction mechanism involving this compound?

A5: In the synthesis of quinazolinone-fused tetracyclic compounds, this compound undergoes an iodine-mediated cascade reaction with 2-aminobenzohydrazides. This reaction is initiated by the iodination and oxidation of this compound, followed by a cascade process involving cyclocondensation, aromatization, and intramolecular cyclization. []

Q6: Have any computational studies been conducted on this compound?

A6: Yes, computational methods have been employed to investigate the reactivity of this compound. For instance, a study utilized the SMD (Solvation Model Density) model to computationally screen a large set of solvents to identify the optimal solvent for the reaction of this compound with pyridine. []

Q7: What insights can computational studies provide regarding this compound?

A7: Computational chemistry techniques can provide valuable information about:

  • Solvent Effects: Computational models can predict the influence of different solvents on reaction rates and equilibrium positions, as demonstrated in the study using the SMD model. []

Q8: How do structural modifications to this compound affect its biological activity?

A8: While this compound itself might not possess significant inherent biological activity, it serves as a crucial building block for synthesizing bioactive molecules. The provided research highlights the synthesis of various derivatives, including thiazoles, imidazo[1,2-a]pyridines, and pyrroles, many of which exhibit promising biological activities. [, , ]

Q9: Can you provide specific examples of how structural modifications alter the activity of this compound derivatives?

A9:

  • In a study exploring the antinociceptive effects of thiazole-piperazine derivatives, researchers synthesized a series of compounds incorporating the this compound moiety. Modifications to the substituents on the thiazole and piperazine rings significantly influenced their antinociceptive potency. []
  • The synthesis of imidazopyrimidines as antibacterial and cytotoxic agents showcased the impact of substituent variations. Modifications to the imidazopyrimidine core, often derived from reactions with this compound derivatives, led to compounds with varying potencies against different bacterial strains and cancer cell lines. []

Q10: Are there any green chemistry approaches reported for reactions involving this compound?

A10: Yes, researchers are exploring environmentally friendly methods for reactions involving this compound:

  • Use of Nanocrystalline Zeolites: Researchers have demonstrated the effectiveness of nanocrystalline ZSM-5 and Beta zeolites as catalysts in the synthesis of heterocyclic compounds using this compound as a starting material. These zeolite catalysts offer advantages such as reusability, contributing to a more sustainable process. []
  • Microwave-Assisted Synthesis: Several studies utilize microwave irradiation to accelerate the reaction rates of transformations involving this compound, reducing reaction times and potentially improving energy efficiency. [, , ]

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